ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate belongs to a class of tetrahydrobenzothiophene derivatives characterized by a fused cyclohexene-thiophene core. Its structure features:
- Ethyl ester group at position 3, contributing to lipophilicity and metabolic stability.
- Phenoxyacetyl-substituted amino group at position 2, which modulates electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-[(2-phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-2-23-19(22)17-14-10-6-7-11-15(14)25-18(17)20-16(21)12-24-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCNVQCZSCDXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its antitumor properties, mechanisms of action, and other pharmacological activities.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiophene, including this compound, exhibit promising antitumor activity.
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. In vitro studies using MCF-7 breast cancer cells showed significant reductions in cell viability and increased apoptosis rates upon treatment with the compound at concentrations ranging from 23.2 to 49.9 μM .
- In vivo studies further confirmed these findings, where tumor-bearing mice treated with the compound displayed a notable reduction in tumor mass compared to control groups .
- Case Study :
| Treatment Group | Tumor Volume (mm³) | Percentage Reduction |
|---|---|---|
| Control | 30 | - |
| Compound | 22 | 26.6% |
| 5-FU (Standard) | 20 | 33.3% |
Other Pharmacological Activities
In addition to its antitumor properties, this compound has been investigated for other biological activities:
- Analgesic Activity :
- Antimicrobial Properties :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Features
Core Conformation and Planarity
- The tetrahydrobenzothiophene core adopts a half-chair conformation in most analogs, with disorder observed in cyclohexene methylene groups .
- Planarity : The heterocyclic ring (S1/C8/C9/C10/C15) and substituent aromatic rings (e.g., phenyl, pyridine) exhibit dihedral angles of 1.25–8.61° , indicating near-planar alignment .
Hydrogen-Bonding Motifs
- Intramolecular N–H⋯O bonds form S(6) ring motifs , stabilizing molecular conformation .
- Intermolecular interactions : C–H⋯O bonds create supramolecular architectures (e.g., R₂²(16) rings in pyridine derivatives ).
Disorder and Crystallization
- Ethyl ester groups and cyclohexene methylenes frequently exhibit positional disorder, resolved using SHELXL refinements .
Q & A
Q. What are the key synthetic routes for ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzothiophene core via the Gewald reaction, using 2-aminothiophene derivatives and ketones under acidic conditions .
- Step 2 : Introduction of the phenoxyacetyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP to enhance reactivity .
- Step 3 : Esterification at the 3-position using ethyl chloroformate in the presence of a base (e.g., triethylamine) . Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–5°C for acylation) and using high-purity solvents (e.g., dry THF). Purity is validated via HPLC (≥95% by area normalization) .
Q. Which spectroscopic techniques are critical for structural characterization, and how are discrepancies resolved?
- NMR : - and -NMR identify substituent positions (e.g., phenoxyacetyl NH at δ 10.2 ppm, ethyl ester at δ 4.3 ppm). Anomalies in splitting patterns may indicate rotational isomerism, resolved by variable-temperature NMR .
- FT-IR : Confirm functional groups (e.g., C=O stretch at 1720 cm for ester, 1650 cm for amide) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated: 387.43 g/mol; observed: 387.42 ± 0.01) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase or COX-2) with IC determination via microplate readers .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control .
Advanced Research Questions
Q. How do substituent variations (e.g., halogenation, alkylation) impact bioactivity?
- Case Study : Replacing the 2-methylphenoxy group with 4-chloro-2-methylphenoxy (as in analog 354995-56-5 ) increases logP (3.5 vs. 2.8) and enhances cytotoxicity (IC: 12 µM vs. 28 µM in HepG2) due to improved membrane permeability and target binding .
- Methodology : Parallel synthesis of analogs followed by QSAR modeling (e.g., CoMFA) to correlate substituent electronic/steric effects with activity .
Q. How can computational methods predict binding modes and guide SAR studies?
- Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 3LN1). The phenoxyacetyl group shows hydrogen bonding with Arg120, while the benzothiophene core occupies the hydrophobic pocket .
- MD Simulations : GROMACS-based 100-ns simulations assess binding stability (RMSD < 2 Å after 50 ns) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Variable Control : Standardize assay conditions (e.g., serum-free media, incubation time 48 h) to minimize batch effects.
- Meta-Analysis : Compare data across studies using PubChem BioAssay (AID 1259351) and adjust for differences in cell viability protocols (e.g., resazurin vs. MTT) .
Methodological and Analytical Challenges
Q. How to address poor aqueous solubility during in vivo studies?
- Formulation : Use β-cyclodextrin inclusion complexes (1:2 molar ratio) to improve solubility (from 0.05 mg/mL to 2.1 mg/mL) .
- Surfactant-Based Delivery : Polysorbate 80 (0.5% w/v) in saline enhances bioavailability (AUC increased by 3.5× in rat models) .
Q. What analytical techniques detect degradation products under accelerated stability testing?
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. LC-MS/MS identifies hydrolysis products (e.g., free carboxylic acid at m/z 359.38) .
- ICH Guidelines : Validate stability-indicating methods per Q1A(R2), ensuring resolution of degradants ≥1.5 .
Comparative Structural Analysis
Q. How does this compound compare to structurally similar benzothiophene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
